
1-(2,3,6,7-Tetrahydroxy-9H-xanthen-9-ylidene)naphthalen-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3,6,7-Tetrahydroxy-9H-xanthen-9-ylidene)naphthalen-2(1H)-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a xanthene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,6,7-Tetrahydroxy-9H-xanthen-9-ylidene)naphthalen-2(1H)-one typically involves multi-step organic reactions. The process may start with the preparation of the xanthene core, followed by the introduction of hydroxyl groups at specific positions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch or continuous flow processes. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,3,6,7-Tetrahydroxy-9H-xanthen-9-ylidene)naphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove oxygen functionalities or alter the oxidation state of the core structure.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and substitution reagents like halogenating agents or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce deoxygenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antioxidant or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of dyes, pigments, or other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2,3,6,7-Tetrahydroxy-9H-xanthen-9-ylidene)naphthalen-2(1H)-one involves its interaction with molecular targets and pathways within biological systems. The hydroxyl groups may participate in redox reactions, influencing cellular processes and signaling pathways. The xanthene core could interact with specific enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorescein: A xanthene derivative used as a fluorescent dye.
Rhodamine: Another xanthene-based compound with applications in fluorescence microscopy.
Eosin: A xanthene dye used in histology and as a pH indicator.
Uniqueness
1-(2,3,6,7-Tetrahydroxy-9H-xanthen-9-ylidene)naphthalen-2(1H)-one is unique due to its specific arrangement of hydroxyl groups and the presence of a naphthalene moiety. This structure may confer distinct chemical and biological properties compared to other xanthene derivatives.
Eigenschaften
CAS-Nummer |
6098-78-8 |
|---|---|
Molekularformel |
C23H14O6 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
2,6,7-trihydroxy-9-(2-hydroxynaphthalen-1-yl)xanthen-3-one |
InChI |
InChI=1S/C23H14O6/c24-15-6-5-11-3-1-2-4-12(11)23(15)22-13-7-16(25)18(27)9-20(13)29-21-10-19(28)17(26)8-14(21)22/h1-10,24-27H |
InChI-Schlüssel |
IXNIGENFPCPXFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





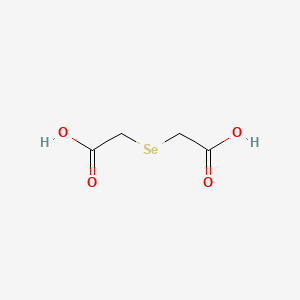
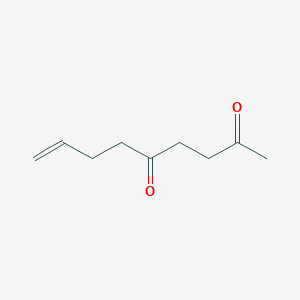
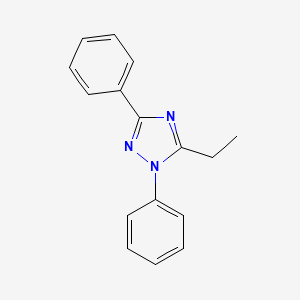
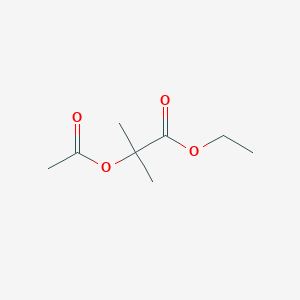
![Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime](/img/structure/B14742728.png)
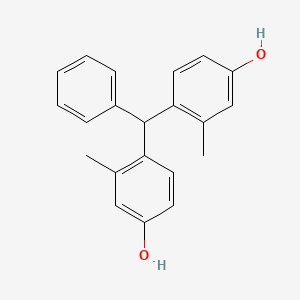
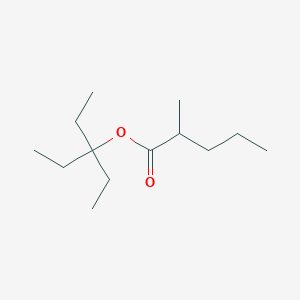
![1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14742740.png)



